1,2-Vinylenebis(triphenylphosphonium) dibromide

Description

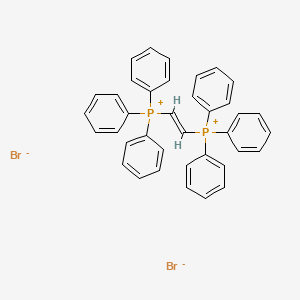

1,2-Vinylenebis(triphenylphosphonium) dibromide (CAS: 54770-27-3) is a quaternary phosphonium salt with the molecular formula C₃₈H₃₂Br₂P₂ and a molecular weight of 710.42 g/mol . It features two triphenylphosphonium groups bridged by a 1,2-vinylene (–CH=CH–) spacer, each paired with a bromide counterion. This compound is widely utilized in organic synthesis, particularly as a precursor in Wittig and related reactions for constructing conjugated polymers and macrocyclic systems . Its synthesis typically involves alkylation of 1,2-diphenylphosphinoethane with methyl bromide under controlled conditions, though alternative routes may involve cleavage or cyclization reactions .

Properties

CAS No. |

54770-27-3 |

|---|---|

Molecular Formula |

C38H34Br2P2+2 |

Molecular Weight |

712.4 g/mol |

IUPAC Name |

triphenyl-[(E)-2-triphenylphosphaniumylethenyl]phosphanium;dihydrobromide |

InChI |

InChI=1S/C38H32P2.2BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-32H;2*1H/q+2;;/b32-31+;; |

InChI Key |

TVFYBHGFLHYJNV-GLDAUVFXSA-N |

SMILES |

C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |

Isomeric SMILES |

C1=CC=C(C=C1)[P+](/C=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br |

Other CAS No. |

54770-27-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Alkylation of Triphenylphosphine with Vinyl Precursors

- Method: Alkylation of triphenylphosphine with vinyl halides or vinyl triflates is a common approach. The reaction involves nucleophilic attack of triphenylphosphine on the vinyl precursor to form the vinylphosphonium salt.

- Conditions: Typically conducted in aprotic solvents like tetrahydrofuran (THF) or ethyl acetate, often under inert atmosphere (nitrogen) to avoid oxidation. Catalysts such as Pd(0) complexes may be used to enhance yields and stereoselectivity.

- Yield and Selectivity: Yields range from 62% to 95%, with a high E/Z stereoselectivity favoring the E-isomer.

β-Elimination of β-Phenoxyalkylphosphonium Salts

- Method: Heating β-phenoxyalkylphosphonium salts induces β-elimination of phenol, generating vinylphosphonium salts.

- Example: Heating β-phenoxyethyltriphenylphosphonium salts in ethyl acetate leads to vinylphosphonium bromide formation.

- Conditions: Mild heating with or without base, depending on the substrate.

- Advantages: This method provides good yields and straightforward purification.

Dehydrohalogenation of α-Haloalkylphosphonium Salts

- Method: α-Bromoalkyltriphenylphosphonium salts undergo base-induced dehydrohalogenation to form vinylphosphonium salts.

- Example: α-Bromoethyltriphenylphosphonium bromide is prepared via alkylation of triphenylphosphine with 1-bromoethylbenzene, followed by deprotonation and bromination steps.

- Conditions: Use of lithium bromide in anhydrous dimethylformamide (DMF) facilitates elimination.

Peterson Olefination of α-Trimethylsilylphosphonium Ylides with Aldehydes

- Method: α-Trimethylsilylphosphonium ylides react with aldehydes to yield vinylphosphonium salts via a Peterson olefination mechanism.

- Procedure: The ylide is generated by deprotonation of α-trimethylsilylphosphonium salts with s-butyllithium, then reacted with aromatic or aliphatic aldehydes.

- Yields and Stereoselectivity: High yields (75-99%) and excellent E/Z selectivity, often favoring E-isomers (see Table 1).

| Aldehyde Type | Vinylphosphonium Salt Yield (%) | E/Z Ratio |

|---|---|---|

| Electron-rich aromatic | 90-95 | 49:1 (E:Z) |

| Electron-deficient aromatic | 85-92 | 49:1 (E:Z) |

| Aliphatic | 75-85 | 1:3 to 5:1 |

Table 1: Yields and stereoselectivity of vinylphosphonium salts from Peterson olefination.

Electrochemical Oxidative Addition

- Method: Electrochemical oxidation of triphenylphosphine in the presence of cycloalkenes forms vinylphosphonium salts in a single step.

- Conditions: Conducted in dichloromethane with 2,6-lutidine perchlorate and potassium carbonate under nitrogen atmosphere at constant current.

- Yields: Moderate yields of 53-66% reported.

Addition of Triphenylphosphine to Acetylenedicarboxylic Acid Esters

- Method: Triphenylphosphine adds to the triple bond of acetylenedicarboxylic acid esters, producing α,β-dialkoxycarbonylvinylphosphonium salts.

- Application: These intermediates are highly reactive and used in situ for further synthetic transformations.

Industrial Production Considerations

- Scale-up: Industrial synthesis adapts laboratory methods with optimized parameters for yield and purity.

- Techniques: Use of continuous flow reactors and automated systems to maintain reaction control and reproducibility.

- Challenges: Managing reaction exothermicity, ensuring complete conversion, and minimizing side products are key.

Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Alkylation of triphenylphosphine with vinyl halides/triflates | Triphenylphosphine, vinyl triflates, Pd catalyst | THF, inert atmosphere, room temp to reflux | 62-95% | High stereoselectivity, scalable |

| β-Elimination of β-phenoxyalkylphosphonium salts | β-Phenoxyalkylphosphonium salts | Heating in ethyl acetate, base if needed | Good yields | Mild conditions |

| Dehydrohalogenation of α-bromoalkylphosphonium salts | α-Bromoalkylphosphonium salts, LiBr | DMF, anhydrous, base | Good yields | Multi-step precursor synthesis |

| Peterson olefination of α-trimethylsilylphosphonium ylides | α-Trimethylsilylphosphonium salts, aldehydes, s-BuLi | Ether solvents, low temp | 75-99% | High stereoselectivity |

| Electrochemical oxidative addition | Triphenylphosphine, cycloalkenes | DCM, electrochemical cell, nitrogen | 53-66% | One-step, moderate yield |

| Addition to acetylenedicarboxylic esters | Triphenylphosphine, acetylenedicarboxylic esters | Various solvents | Used in situ | Reactive intermediates |

Research Findings and Notes

- The vinylene bridge formation is crucial for the unique reactivity of this compound.

- Triphenylphosphine is the central nucleophile in all synthetic routes, highlighting its versatility.

- Reaction conditions such as solvent choice, temperature, and atmosphere critically influence yield and purity.

- The Peterson olefination approach offers excellent stereocontrol and versatility with various aldehydes.

- Electrochemical synthesis presents an alternative green chemistry method, albeit with moderate yields.

- Industrial scale production requires careful optimization to balance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Vinylenebis(triphenylphosphonium) dibromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The bromide ions in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

1,2-Vinylenebis(triphenylphosphonium) dibromide has several applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound can be used in studies involving cellular processes and molecular interactions.

Medicine: Research on its potential therapeutic applications is ongoing.

Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Vinylenebis(triphenylphosphonium) dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to changes in cellular processes. The vinylene bridge and triphenylphosphonium groups play a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonium Salts

The compound’s reactivity and applications are best understood in comparison to analogous bis(phosphonium) salts. Key examples include:

[1,4-Phenylenebis(methylene)]bis(triphenylphosphonium) Dibromide (P1)

- Structure : Aromatic 1,4-phenylene (–C₆H₄–) bridge instead of a vinylene group.

- Molecular Formula : C₄₄H₃₈Br₂P₂ (MW: 788.53 g/mol) .

- Reactivity : Used in Wittig cyclizations to synthesize paracyclophanetetraenes (PCTs), demonstrating superior stability in macrocycle formation compared to vinylene-bridged analogs .

- Key Difference: The rigid aromatic bridge in P1 enhances π-conjugation in products but reduces flexibility, limiting its utility in forming non-planar polymers .

o-Xylylenebis(triphenylphosphonium) Dibromide

- Structure : Ortho-xylylene (–C₆H₄–CH₂–CH₂–) bridge.

- Molecular Formula : C₄₄H₃₈Br₂P₂ (MW: 788.53 g/mol) .

- Reactivity : Exhibits cleavage under strong basic conditions (e.g., NaNH₂/THF), similar to 1,2-vinylenebis(triphenylphosphonium) dibromide, but yields diphenylmethylphosphine derivatives instead of vinylphosphorus compounds .

- Applications : Less commonly used in polymer synthesis due to steric hindrance from the benzene ring .

(4-Pentenyl)Triphenylphosphonium Bromide

- Structure : Single pentenyl chain (–CH₂–CH₂–CH₂–CH₂–CH₂–) attached to one triphenylphosphonium group.

- Molecular Formula : C₂₃H₂₄BrP (MW: 411.31 g/mol) .

- Reactivity: Functions as a monofunctional Wittig reagent, contrasting with the bifunctional nature of 1,2-vinylenebis analogs.

- Applications : Primarily employed in small-molecule olefinations, lacking the capacity for polymer backbone formation .

Comparative Data Table

Research Findings and Reactivity Insights

- Cleavage Reactions : this compound undergoes P–C bond cleavage with strong bases (e.g., PhLi), yielding triphenylphosphine and vinylphosphorus byproducts, a behavior shared with o-xylylenebis analogs but absent in P1 derivatives .

- Polymer Synthesis : The vinylene bridge enables conjugation in polymers like polyfluorene derivatives, achieving molecular weights up to 6,400 Da (e.g., poly[(9,9-dioctylfluorenyl-2,7-diyl vinylene)-alt-(anthracene-9,10-diyl vinylene)]) . In contrast, P1’s aromatic bridge favors cyclic products over linear polymers .

- Thermal Stability : Vinylene-bridged salts exhibit lower thermal stability compared to aromatic-bridged analogs due to weaker C=C bond resilience under high temperatures .

Biological Activity

1,2-Vinylenebis(triphenylphosphonium) dibromide (CAS No. 54770-27-3) is a phosphonium salt that has garnered interest in various biological and chemical applications. This compound is notable for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its vinylenic structure and the presence of two triphenylphosphonium groups. Its molecular formula is , and it exhibits a high degree of lipophilicity due to the bulky triphenyl groups, which can influence its biological interactions.

The mechanism of action for this compound is primarily linked to its ability to interact with cellular membranes and biological macromolecules. The phosphonium moieties can facilitate the transport of the compound across lipid membranes, potentially leading to various biochemical effects.

Potential Mechanisms:

- Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, possibly altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Modulation : It may act as an antioxidant by scavenging free radicals or modulating oxidative stress pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in various cellular models, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It has been particularly effective against certain strains of bacteria and fungi, suggesting potential applications in antimicrobial therapies.

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells exposed to oxidative stress revealed that treatment with this compound significantly reduced markers of oxidative damage. The results indicated a decrease in lipid peroxidation levels by approximately 40% compared to untreated controls.

Case Study 2: Antimicrobial Properties

In a controlled experiment against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL. This suggests that it could be an effective agent against resistant bacterial strains.

Table 1: Summary of Biological Activities

Q & A

Q. What is the role of 1,2-vinylenebis(triphenylphosphonium) dibromide in the Wittig reaction?

This compound acts as a precursor to generate ylides for olefin synthesis. Upon treatment with strong bases (e.g., organolithium reagents), it forms a reactive vinylidenetriphenylphosphorane intermediate, which reacts with carbonyl compounds to form alkenes. Key steps include:

- Deprotonation : Base-induced elimination of HBr to form the ylide.

- Carbonyl attack : Nucleophilic addition of the ylide to aldehydes/ketones.

- Olefin formation : Elimination of triphenylphosphine oxide .

Q. What are the recommended protocols for synthesizing this compound?

A common method involves refluxing ethylene dibromide with triphenylphosphine in a polar aprotic solvent (e.g., THF or dichloromethane) under inert atmosphere. Critical parameters include:

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

- Decomposition risks : Prolonged exposure to light or moisture leads to Br⁻ release and phosphine oxide formation .

Advanced Research Questions

Q. How can intermediates formed during the decomposition of this compound be identified?

Decomposition pathways involve P–C bond cleavage, yielding triphenylphosphine and vinyl bromide derivatives. Analytical strategies include:

- NMR spectroscopy : Monitor ³¹P NMR shifts (e.g., δ +20–25 ppm for phosphonium salts vs. δ –5 ppm for triphenylphosphine).

- Mass spectrometry : Detect fragments like [Ph₃P=CH₂]⁺ (m/z 277) .

Q. How can contradictory reports about its reactivity in oxidizing systems be resolved?

Some studies suggest it acts as an oxidizing agent in chromate-based systems, while others focus on its Wittig reactivity. To resolve contradictions:

Q. What catalytic applications exist beyond traditional Wittig chemistry?

Recent studies highlight its use as a phase-transfer catalyst in epoxy resin synthesis. For example:

- Epoxy fusion reactions : It facilitates crosslinking of phenols and anhydrides via Br⁻ counterion-mediated activation.

- Optimization : Adjust catalyst loading (1–5 mol%) and reaction temperature (80–120°C) for optimal yields .

Methodological Considerations

Q. What analytical techniques are most effective for characterizing this compound?

Q. How can reaction conditions be optimized for high-yield olefin synthesis?

Key factors include:

- Solvent polarity : Use THF or DMF to stabilize ylide intermediates.

- Base selection : Strong bases (e.g., LDA) improve ylide formation but may induce side reactions.

- Temperature : Maintain –78°C to 0°C to suppress β-hydride elimination .

Q. What strategies mitigate byproduct formation during large-scale reactions?

- Byproduct identification : Triphenylphosphine oxide and ethylene dibromide are common.

- Mitigation : Use column chromatography (silica gel, ethyl acetate/hexane) or fractional recrystallization .

Safety and Regulatory Compliance

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of Br₂ vapors.

- Waste disposal : Collect Br-containing waste in sealed containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.